N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
The compound "N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide" is a structurally complex molecule that may have potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of carboxylic esters or carboxamides with nucleophilic amines, as seen in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides . This suggests that the target compound could potentially be synthesized through a similar pathway, involving a nucleophilic substitution reaction. Additionally, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide provides a precedent for the incorporation of a nitrophenyl group into a benzamide structure, which is a key feature of the target compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction and NMR spectroscopy . For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide provides valuable information on the orientation of nitro groups and the dihedral angles between aromatic rings, which could be relevant to understanding the molecular geometry of the target compound.
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from studies on their electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) surface maps . These studies can provide insights into the chemical reactivity and potential interaction sites of the target compound, which may be useful in predicting its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. For example, the antioxidant properties of a novel benzamide compound were determined using the DPPH free radical scavenging test . This suggests that the target compound could also exhibit antioxidant activity, which could be relevant for its potential therapeutic applications. The crystal structure analysis of similar compounds also provides information on their solid-state properties, such as lattice constants and hydrogen bonding patterns .
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis of novel dihydropyrimidine derivatives with potential antidiabetic properties. These compounds were characterized using various spectroscopic methods and tested for in vitro antidiabetic activity using the α-amylase inhibition assay (J. Lalpara et al., 2021).
- It has also been used in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives, which are precursors for potential therapeutic compounds (C. Bozzo et al., 2003).
Corrosion Inhibition
- A study demonstrated the effect of electron-withdrawing nitro and electron-releasing methoxy substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel acidic corrosion. It was found that methoxy substituents enhance the inhibition efficiency (Ankush Mishra et al., 2018).
Application in Organic Synthesis
- The compound has been applied in the synthesis of carbazomycin B, a process involving various organic reactions and yielding a product with potential pharmaceutical relevance (D. Crich & Sochanchingwung Rumthao, 2004).
- Another application is in the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, an organic compound whose structure was elucidated using spectroscopic methods (Prakash Bhaskar et al., 2019).
Biocatalytic Applications
- The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from similar compounds, are used as chiral synthons for the enantiospecific synthesis of therapeutic agents. An amidase activity from Alcaligenes faecalis was discovered for efficient production of these enantiomers (P. Mishra et al., 2016).
Future Directions
properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-10-6-7-11(12(8-10)18(20)21)17-16(19)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUYFVDKXNPUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
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